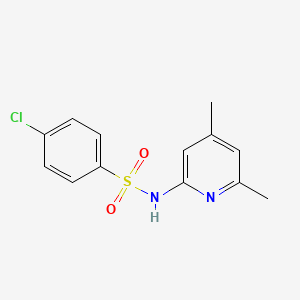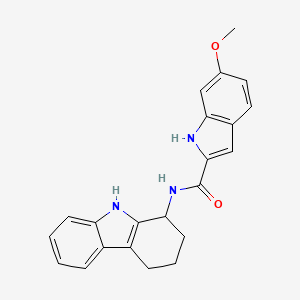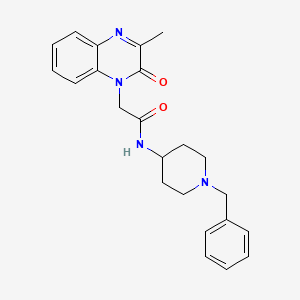![molecular formula C21H26FN3O2 B10981408 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B10981408.png)
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is a complex organic compound that features a combination of fluorophenyl, piperazine, pyrrole, and tetrahydropyran moieties
Preparation Methods
The synthesis of 1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves multiple steps, typically starting with the preparation of the individual components, followed by their assembly through a series of chemical reactions. The synthetic route often includes:
Formation of the fluorophenylpiperazine: This step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions.
Synthesis of the pyrrole derivative: Pyrrole can be synthesized through various methods, including the Paal-Knorr synthesis.
Assembly of the final compound: The fluorophenylpiperazine and pyrrole derivatives are then coupled with a tetrahydropyran moiety through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE can be compared with other compounds that feature similar structural elements:
Fluorophenylpiperazine derivatives: These compounds are known for their activity on serotonin receptors and are studied for their potential antidepressant and anxiolytic effects.
Pyrrole derivatives: Pyrrole-containing compounds are widely studied for their biological activity, including antimicrobial and anticancer properties.
Tetrahydropyran derivatives: These compounds are often used as building blocks in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C21H26FN3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C21H26FN3O2/c22-18-5-1-2-6-19(18)23-11-13-24(14-12-23)20(26)17-21(7-15-27-16-8-21)25-9-3-4-10-25/h1-6,9-10H,7-8,11-17H2 |
InChI Key |
PPQLXOXHKVAVTR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10981327.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide](/img/structure/B10981350.png)
![ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate](/img/structure/B10981361.png)
![ethyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10981370.png)
![1-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-naphthalen-1-ylurea](/img/structure/B10981375.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B10981380.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B10981386.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10981388.png)
![2-[(2-Nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10981403.png)

![7-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10981410.png)

